Cas no 137997-36-5 (5-Benzoxazolecarboxylic acid, 2-(bromomethyl)-, methyl ester)
5-Benzoxazolecarboxylic acid, 2-(bromomethyl)-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- 5-Benzoxazolecarboxylic acid, 2-(bromomethyl)-, methyl ester
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- Inchi: 1S/C10H8BrNO3/c1-14-10(13)6-2-3-8-7(4-6)12-9(5-11)15-8/h2-4H,5H2,1H3
- InChI Key: XTMCJSKHRKBPBS-UHFFFAOYSA-N
- SMILES: O1C2=CC=C(C(OC)=O)C=C2N=C1CBr
Computed Properties
- Exact Mass: 268.96874
Experimental Properties
- Density: 1.617±0.06 g/cm3(Predicted)
- Boiling Point: 332.5±22.0 °C(Predicted)
- PSA: 52.33
- pka: -2.85±0.10(Predicted)
5-Benzoxazolecarboxylic acid, 2-(bromomethyl)-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A081000548-250mg |
Methyl 2-(bromomethyl)benzo[d]oxazole-5-carboxylate |
137997-36-5 | 98% | 250mg |
$5,439.15 | 2022-04-02 | |
| Alichem | A081000548-500mg |
Methyl 2-(bromomethyl)benzo[d]oxazole-5-carboxylate |
137997-36-5 | 98% | 500mg |
$7,692.26 | 2022-04-02 | |
| Alichem | A081000548-1g |
Methyl 2-(bromomethyl)benzo[d]oxazole-5-carboxylate |
137997-36-5 | 98% | 1g |
$12,470.20 | 2022-04-02 |
5-Benzoxazolecarboxylic acid, 2-(bromomethyl)-, methyl ester Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 5-Benzoxazolecarboxylic acid, 2-(bromomethyl)-, methyl ester
Recent Advances in the Study of 5-Benzoxazolecarboxylic acid, 2-(bromomethyl)-, methyl ester (CAS: 137997-36-5)
The compound 5-Benzoxazolecarboxylic acid, 2-(bromomethyl)-, methyl ester (CAS: 137997-36-5) has recently gained significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a benzoxazole core with bromomethyl and methyl ester functional groups, has shown promising potential as a versatile building block for the synthesis of biologically active molecules. Recent studies have explored its applications in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 137997-36-5 as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers successfully employed the bromomethyl group for selective alkylation reactions, enabling the construction of potent BTK inhibitors with improved pharmacokinetic properties. The methyl ester functionality served as a convenient handle for subsequent transformations, highlighting the compound's synthetic versatility.
In the area of antimicrobial drug development, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the use of 5-Benzoxazolecarboxylic acid, 2-(bromomethyl)-, methyl ester as a precursor for novel quorum sensing inhibitors. The research team modified the benzoxazole scaffold to create analogs that effectively disrupted bacterial communication pathways in Pseudomonas aeruginosa, offering a potential strategy to combat antibiotic resistance.
Structural activity relationship (SAR) studies have revealed that the bromomethyl group at the 2-position of the benzoxazole ring plays a crucial role in determining biological activity. A 2023 computational chemistry study published in RSC Advances employed molecular docking simulations to demonstrate how this functional group facilitates covalent binding with target proteins, particularly in the active sites of various kinases.
The synthetic accessibility of 137997-36-5 has also been improved through recent methodological advances. A 2024 paper in Organic Process Research & Development described an optimized large-scale synthesis protocol that significantly increased yield (from 65% to 89%) while reducing hazardous waste generation. This development is particularly important for potential industrial applications of this compound.
Emerging research suggests that derivatives of 5-Benzoxazolecarboxylic acid, 2-(bromomethyl)-, methyl ester may have applications beyond traditional small molecule therapeutics. A recent preprint (2024) explores its potential as a linker in antibody-drug conjugates (ADCs), where the bromomethyl group could enable site-specific conjugation to cysteine residues on antibodies while maintaining payload stability.
While the compound shows significant promise, recent toxicological studies (2023) in Chemical Research in Toxicology have identified some metabolic stability challenges that need to be addressed in future derivative development. Researchers are currently exploring structural modifications that could improve metabolic stability while maintaining the desired biological activities.
The growing body of research on 137997-36-5 underscores its importance as a valuable chemical tool in drug discovery. As synthetic methodologies continue to evolve and biological evaluations expand, this compound is likely to play an increasingly significant role in the development of novel therapeutic agents targeting various diseases, from cancer to infectious diseases.
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